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Compound of Interest

Compound Name: BAY-364

Cat. No.: B11942658 Get Quote

These application notes provide detailed information and protocols for researchers, scientists,

and drug development professionals interested in utilizing small molecule inhibitors from the

"BAY" series to investigate the mechanisms of transcription initiation. This document is

structured to first address BAY-364, a TAF1 bromodomain inhibitor, and then to introduce

potent BAY inhibitors of P-TEFb/CDK9, which are critical for the transition from transcription

initiation to elongation.

Part 1: BAY-364 - A Tool for Probing the Role of
TAF1 in Transcription Initiation
Application Note:

Transcription initiation in eukaryotes is a complex process orchestrated by general transcription

factors that assemble with RNA Polymerase II (Pol II) at the promoter to form the pre-initiation

complex (PIC). A key component of this machinery is the Transcription Initiation Factor TFIID, a

multi-subunit complex where TAF1 (TATA-box binding protein-associated factor 1) is the largest

subunit.[1] TAF1 acts as a scaffold for TFIID assembly and possesses several enzymatic

activities, including two bromodomains that recognize and bind to acetylated lysine residues on

histones.[2][3] This interaction is crucial for tethering the transcription machinery to chromatin

and integrating epigenetic signals with gene expression.

BAY-364 is a small molecule inhibitor of the second bromodomain of TAF1.[4] By blocking the

interaction between TAF1 and acetylated histones, BAY-364 can be used to investigate the
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reliance of specific gene transcription programs on this epigenetic reading mechanism. It is a

valuable tool for dissecting the role of TAF1's chromatin engagement in the initiation of

transcription at select promoters and for identifying genes whose expression is particularly

sensitive to the disruption of this interaction.[4][5]

Quantitative Data:

The following table summarizes the inhibitory activity of BAY-364 in various cell lines.

Compound Target Cell Line IC50 Reference

BAY-364
TAF1

Bromodomain 2
Kasumi-1 1.0 µM [4]

CD34+ 10.4 µM [4]

K562 10.0 µM [4]
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TAF1's role in PIC assembly and its inhibition by BAY-364.

Experimental Protocols:

1. Protocol: Cell-Based Gene Expression Analysis using RT-qPCR
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This protocol allows for the quantification of changes in target gene expression following

treatment with BAY-364.

Materials:

Cancer cell line of interest (e.g., Kasumi-1)

Complete cell culture medium

BAY-364 (dissolved in DMSO)

DMSO (vehicle control)

6-well tissue culture plates

Phosphate-buffered saline (PBS)

RNA extraction kit (e.g., RNeasy Kit, Qiagen)

cDNA synthesis kit

qPCR master mix and primers for target genes (e.g., MYC, ID1) and a housekeeping gene

(e.g., GAPDH)

Real-time PCR system

Procedure:

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency

at the time of harvest. Allow cells to adhere overnight.

Compound Treatment: Prepare serial dilutions of BAY-364 in complete culture medium. A

typical concentration range could be 0.1 µM to 20 µM. Include a DMSO-only vehicle

control.

Replace the medium in each well with the medium containing the desired concentration of

BAY-364 or DMSO.
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Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[4]

RNA Extraction: After incubation, wash the cells with PBS and lyse them. Extract total

RNA using a commercial kit according to the manufacturer's instructions.

cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample using

a reverse transcription kit.

Real-Time qPCR: Perform qPCR using the synthesized cDNA, primers for your target and

housekeeping genes, and a qPCR master mix.

Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt

method, normalized to the housekeeping gene and relative to the vehicle-treated control.

Part 2: BAY P-TEFb/CDK9 Inhibitors - Tools for
Studying Transcription Elongation Control
Application Note:

While the assembly of the PIC is critical for transcription initiation, a subsequent major

regulatory step is the transition of Pol II into a productive elongation phase. This transition is

controlled by the Positive Transcription Elongation Factor b (P-TEFb), a complex consisting of

Cyclin-Dependent Kinase 9 (CDK9) and a cyclin partner (primarily Cyclin T1).[6][7] P-TEFb

phosphorylates the C-terminal domain (CTD) of the largest subunit of Pol II at the Serine 2

position (p-Ser2).[8] This phosphorylation event is essential for releasing Pol II from promoter-

proximal pausing and for recruiting RNA processing factors.[7][8]

Given the critical role of CDK9 in regulating the transcription of many genes, including key

oncogenes like MYC and anti-apoptotic proteins like Mcl-1, its inhibition is a major area of

research.[9] Bayer has developed potent and selective inhibitors of P-TEFb/CDK9, such as

Atuveciclib (BAY 1143572) and BAY 1112054.[9][10] These compounds serve as powerful tools

to study the consequences of blocking transcriptional elongation, to identify genes that are

highly dependent on CDK9 activity, and to explore the therapeutic potential of CDK9 inhibition.

Quantitative Data:

The following tables summarize the inhibitory activities of BAY P-TEFb/CDK9 inhibitors.
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Table 2.1: Kinase Inhibitory Activity

Compound Target Kinase IC50 (nM) Reference

Atuveciclib (BAY
1143572)

CDK9/CycT1 13 [11]

CDK2/CycE 1300 [11]

BAY 1112054 CDK9/PTEFb low nanomolar [12]

| | Other CDKs | >50-fold selectivity |[12] |

Table 2.2: Anti-proliferative Activity

Compound Cell Line IC50 Reference

Atuveciclib (BAY
1143572)

HeLa 920 nM [11]

MOLM-13 310 nM [11]

| BAY 1112054 | Various tumor cell lines | sub-micromolar |[9] |

Signaling Pathway and Mechanism of Action:
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P-TEFb/CDK9 pathway in transcription and its inhibition.

Experimental Protocols:

1. Protocol: In Vitro Kinase Assay for CDK9
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This assay determines the direct inhibitory effect of a compound on the kinase activity of CDK9.

Materials:

Recombinant human CDK9/Cyclin T1

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

ATP

Peptide substrate (e.g., derived from Pol II CTD)

BAY CDK9 inhibitor (serially diluted in DMSO)

384-well assay plates

Kinase activity detection kit (e.g., ADP-Glo™, Promega)

Luminometer

Procedure:

Preparation: Prepare serial dilutions of the BAY inhibitor in DMSO, followed by a further

dilution in kinase buffer.

Assay Setup: To a 384-well plate, add the diluted inhibitor or DMSO (vehicle control).

Add the recombinant CDK9/Cyclin T1 enzyme solution to the wells.

Initiate Reaction: Start the kinase reaction by adding a mixture of the peptide substrate

and ATP.

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

[13]

Detection: Stop the reaction and detect kinase activity by measuring ADP production using

a commercial kit like ADP-Glo™, following the manufacturer's protocol. This typically
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involves a two-step addition of reagents to deplete remaining ATP and then convert ADP

to a luminescent signal.[13]

Data Analysis: Measure luminescence. Calculate the percent inhibition for each inhibitor

concentration relative to the DMSO control and determine the IC50 value using non-linear

regression analysis.

2. Protocol: Western Blot for Phospho-Ser2 on RNA Polymerase II CTD

This protocol confirms that the inhibitor engages its target in a cellular context by measuring the

phosphorylation status of a direct CDK9 substrate.

Materials:

Cell line of interest (e.g., HeLa, MOLM-13)

Complete cell culture medium

BAY CDK9 inhibitor (dissolved in DMSO)

Ice-cold PBS and lysis buffer (containing protease and phosphatase inhibitors)

BCA or Bradford protein assay reagents

SDS-PAGE gels, running and transfer buffers

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-p-Ser2 Pol II, anti-total Pol II, and a loading control (e.g., anti-β-

actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate (ECL)

Imaging system
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Procedure:

Cell Treatment: Treat cells with varying concentrations of the BAY CDK9 inhibitor for a

short duration (e.g., 1-6 hours), as the effect on phosphorylation is often rapid.[14]

Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

Protein Quantification: Clear the lysates by centrifugation and determine the protein

concentration of the supernatant.

SDS-PAGE and Transfer: Denature equal amounts of protein from each sample, separate

them by SDS-PAGE, and transfer to a PVDF membrane.

Immunoblotting:

Block the membrane for 1 hour at room temperature.

Incubate with the primary antibody against p-Ser2 Pol II overnight at 4°C.[14]

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1

hour at room temperature.

Wash again and apply the ECL substrate.

Detection: Capture the chemiluminescent signal using an imager.

Stripping and Re-probing: The membrane can be stripped and re-probed for total Pol II

and a loading control to ensure equal protein loading and to assess the specific decrease

in the phosphorylated form.

3. Protocol: Cell Viability/Proliferation Assay

This assay measures the functional consequence of CDK9 inhibition on cell survival and

growth.

Materials:

Cell line of interest
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Complete cell culture medium

BAY CDK9 inhibitor

96-well clear-bottom, white-walled tissue culture plates

Cell viability reagent (e.g., CellTiter-Glo®, Promega)

Luminometer

Procedure:

Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density. Allow them

to attach and resume growth for 24 hours.

Compound Treatment: Add serial dilutions of the BAY CDK9 inhibitor to the wells. Include

a vehicle-only control.

Incubation: Incubate the cells for a period that allows for effects on proliferation to become

apparent (e.g., 72 hours).[15]

Assay: Add the CellTiter-Glo® reagent to each well according to the manufacturer's

protocol. This reagent lyses the cells and generates a luminescent signal proportional to

the amount of ATP present, which correlates with the number of viable cells.

Measurement: Shake the plate for 2 minutes to mix and then incubate for 10 minutes to

stabilize the signal. Measure luminescence with a plate reader.

Data Analysis: Normalize the data to the vehicle control to calculate the percent viability

for each concentration. Plot the results and determine the IC50 value using non-linear

regression.

Experimental Workflow:
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General workflow for characterizing a CDK9 inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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